(2-Bromo-4-chloro-6-nitrophenyl)acetic acid

Descripción

BenchChem offers high-quality (2-Bromo-4-chloro-6-nitrophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-4-chloro-6-nitrophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(2-bromo-4-chloro-6-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO4/c9-6-1-4(10)2-7(11(14)15)5(6)3-8(12)13/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECUBBSXMVGZTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])CC(=O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601268708 | |

| Record name | 2-Bromo-4-chloro-6-nitrobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601268708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082040-47-8 | |

| Record name | 2-Bromo-4-chloro-6-nitrobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chloro-6-nitrobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601268708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(2-Bromo-4-chloro-6-nitrophenyl)acetic acid CAS number

An In-Depth Technical Guide to (2-Bromo-4-chloro-6-nitrophenyl)acetic acid

Executive Summary: This document provides a comprehensive technical overview of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid, a halogenated and nitrated phenylacetic acid derivative. Phenylacetic acids are a critical class of compounds, serving as precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. This guide details the compound's physicochemical properties, proposes a logical synthetic pathway grounded in established organic chemistry principles, outlines methods for its structural characterization, discusses potential applications based on analogous structures, and provides essential safety and handling protocols. This paper is intended for researchers, chemists, and professionals in drug discovery and chemical development who require a detailed understanding of this specific molecule.

Compound Identification and Properties

(2-Bromo-4-chloro-6-nitrophenyl)acetic acid is a polysubstituted aromatic carboxylic acid. The strategic placement of bromo, chloro, and nitro functional groups on the phenyl ring makes it a versatile, albeit complex, building block for further chemical modification. The electron-withdrawing nature of these substituents significantly influences the reactivity of both the aromatic ring and the acetic acid side chain.

Physicochemical Data Summary

The fundamental properties of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid are summarized below. These data are essential for experimental design, dosage calculations, and safety assessments.

| Property | Value | Source |

| CAS Number | 1082040-47-8 | [1] |

| Molecular Formula | C₈H₅BrClNO₄ | [1][2] |

| Molecular Weight | 294.49 g/mol | [1] |

| IUPAC Name | (2-Bromo-4-chloro-6-nitrophenyl)acetic acid | N/A |

| Purity | Typically ≥98% | [2] |

| Appearance | Expected to be a solid, likely off-white to yellow, based on similar compounds | [3] |

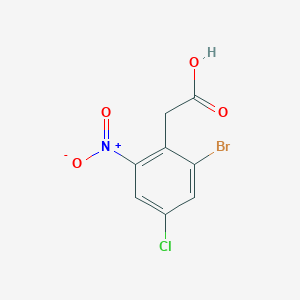

Chemical Structure

The structural arrangement of the substituents is critical to the molecule's chemical behavior.

Caption: Structure of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid.

Proposed Synthesis Pathway

Synthesis Workflow Diagram

Caption: Proposed multi-step synthesis of the target compound.

Rationale Behind Experimental Choices

-

Step 1: Nitration: The synthesis commences with the electrophilic aromatic substitution (nitration) of 2-bromo-4-chlorophenol.[5] The hydroxyl group is a strong activating group, while the bromine and chlorine atoms are deactivating but ortho-, para-directing. The most sterically accessible and electronically favorable position for nitration is ortho to the hydroxyl group and meta to the halogens, yielding the desired 2-bromo-4-chloro-6-nitrophenol. A mixture of sulfuric and nitric acid is the standard reagent for this transformation.[6]

-

Step 2: Conversion to Benzyl Chloride: This is a multi-step process not detailed here but would involve converting the phenolic hydroxyl into a chloromethyl group. This is a critical transformation to set up the subsequent chain extension.

-

Step 3: Cyanation: The resulting benzyl chloride is a reactive electrophile. Nucleophilic substitution with a cyanide salt (e.g., NaCN) is a classic and high-yielding method to introduce a one-carbon extension, forming the corresponding acetonitrile intermediate. This reaction is typically performed in a polar aprotic solvent.

-

Step 4: Hydrolysis: The final step involves the acid-catalyzed hydrolysis of the nitrile group.[7] Treatment with strong aqueous acid (like sulfuric or hydrochloric acid) and heat will convert the nitrile into a carboxylic acid, yielding the final product.[7] The product can then be purified by recrystallization.

Structural Validation and Characterization

To confirm the identity and purity of the synthesized (2-Bromo-4-chloro-6-nitrophenyl)acetic acid, a suite of standard analytical techniques must be employed. This serves as a self-validating system for the synthesis protocol.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique would confirm the substitution pattern on the aromatic ring and the presence of the methylene (CH₂) protons. The two aromatic protons should appear as distinct doublets in the downfield region, with their chemical shifts influenced by the surrounding electron-withdrawing groups. The methylene protons would appear as a singlet, typically between 3.5 and 4.5 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis would show eight distinct carbon signals: six for the aromatic ring (each uniquely positioned due to the substitution pattern) and two for the acetic acid side chain (one for the CH₂ and one for the C=O).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy would confirm the presence of key functional groups. Expected characteristic peaks include a broad absorption around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp peak around 1700 cm⁻¹ for the C=O (carbonyl) stretch, and strong peaks around 1530 and 1350 cm⁻¹ corresponding to the asymmetric and symmetric stretches of the nitro (NO₂) group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight of the compound (294.49 g/mol ) and its isotopic distribution pattern, which would be characteristic due to the presence of both bromine and chlorine atoms.

Potential Applications and Research Interest

While specific applications for (2-Bromo-4-chloro-6-nitrophenyl)acetic acid are not widely documented, its structural motifs are found in molecules with significant biological and material science applications.

-

Pharmaceutical Intermediate: Phenylacetic acid derivatives are core structures in many pharmaceuticals. Specifically, (4-Bromo-2-nitrophenyl)acetic acid is noted as a versatile intermediate for biologically active molecules, including anti-inflammatory and antimicrobial agents.[3] The title compound could serve as a valuable precursor in the synthesis of novel drug candidates.

-

Agrochemical Synthesis: This class of compounds is also used in creating agrochemicals like herbicides and pesticides.[3] The unique combination of substituents could be leveraged to develop new crop protection agents.

-

Organic Synthesis Building Block: The presence of multiple, distinct functional groups (a carboxylic acid, a nitro group, and two different halogens) allows for selective, stepwise reactions. This makes it a highly valuable and versatile building block for constructing complex molecular architectures in synthetic chemistry.

Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for this exact compound is not available, data from structurally similar chemicals provide a strong basis for safe handling protocols.[8][9][10][11]

Hazard Identification

-

Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[10]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[9][10] If dust generation is likely, use a NIOSH/MSHA-approved respirator.[9]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[9]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8][9]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[8][9]

-

Inhalation: Remove to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical assistance.[8][10]

Storage

-

Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][12]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[8]

Hypothetical Experimental Protocol: Synthesis Step 4 - Nitrile Hydrolysis

This protocol details the final step of the proposed synthesis, converting the nitrile intermediate to the target carboxylic acid.

-

Apparatus Setup: Assemble a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar in a chemical fume hood.

-

Reagent Charging: To the flask, add (2-Bromo-4-chloro-6-nitrophenyl)acetonitrile (0.05 mol).

-

Acid Addition: Carefully add a 1:1 (v/v) solution of concentrated sulfuric acid and water (100 mL). Caution: This addition is exothermic and should be done slowly while cooling the flask in an ice bath.

-

Reaction: Heat the mixture to reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC), checking for the disappearance of the starting nitrile spot. The reaction is expected to take 4-6 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and then pour it slowly over crushed ice (200 g) in a beaker with constant stirring.

-

Precipitation and Filtration: The solid product should precipitate out of the cold aqueous solution. Collect the solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude product on the filter with several portions of cold deionized water to remove any residual acid.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the purified (2-Bromo-4-chloro-6-nitrophenyl)acetic acid.

-

Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product using ¹H NMR, FT-IR, and melting point analysis to confirm its identity and purity.

Conclusion

(2-Bromo-4-chloro-6-nitrophenyl)acetic acid, identified by CAS number 1082040-47-8, is a polysubstituted aromatic compound with significant potential as an intermediate in synthetic chemistry. Its synthesis can be logically approached from commercially available precursors through a multi-step process involving nitration, side-chain installation, and hydrolysis. The strategic arrangement of its functional groups offers multiple reaction sites, making it a valuable tool for medicinal chemists and material scientists. Adherence to strict safety protocols, derived from data on analogous compounds, is essential for its handling and use in a laboratory setting. Further research into the reactivity and applications of this compound is warranted to fully explore its utility in developing novel molecules.

References

-

SAFETY DATA SHEET. ACCELA CHEMBIO INC. [Link]

- CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

-

(2-Nitrophenyl)acetic acid. Wikipedia. [Link]

- CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

-

Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Patsnap. [Link]

-

p-NITROPHENYLACETIC ACID. Organic Syntheses. [Link]

-

2-Bromo-4-chlorophenol. PubChem. [Link]

Sources

- 1. (2-Bromo-4-chloro-6-nitrophenyl)acetic acid | 1082040-47-8 [m.chemicalbook.com]

- 2. labsolu.ca [labsolu.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 5. 2-Bromo-4-chlorophenol | C6H4BrClO | CID 69670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. accelachem.com [accelachem.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physical and Chemical Properties of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-4-chloro-6-nitrophenyl)acetic acid is a polysubstituted aromatic carboxylic acid. Its multifaceted structure, featuring a phenylacetic acid core functionalized with bromo, chloro, and nitro groups, makes it a compound of significant interest in medicinal chemistry and organic synthesis. The strategic placement of these substituents—an electron-withdrawing nitro group ortho to the acetic acid moiety and two different halogens on the aromatic ring—creates a unique electronic and steric environment. This guide provides a comprehensive overview of its physical and chemical properties, offering insights into its potential applications and reactivity.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | (2-Bromo-4-chloro-6-nitrophenyl)acetic acid | N/A |

| CAS Number | 1082040-47-8 | [1] |

| Molecular Formula | C₈H₅BrClNO₄ | [1][2] |

| Molecular Weight | 294.49 g/mol | [1][2] |

| Canonical SMILES | C1=C(C(=C(C=C1Cl)Br)CC(=O)O)[O-] | N/A |

| InChI Key | InChI=1S/C8H5BrClNO4/c9-6-1-4(10)2-7(11(14)15)5(6)3-8(12)13/h1-2H,3H2,(H,12,13) | [2] |

Physical Properties

Direct experimental data for the physical properties of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid is limited. However, by examining related compounds, we can infer its likely characteristics.

| Property | Estimated/Reported Value | Notes and Comparative Analysis |

| Melting Point | Likely > 150 °C | The melting point of (4-Bromo-2-nitrophenyl)acetic acid is reported as 211-216 °C[3], and 4-Nitrophenylacetic acid melts at 150-155 °C[4]. The presence of additional halogen substituents would likely increase the melting point due to stronger intermolecular forces. |

| Boiling Point | > 350 °C (Predicted, with decomposition) | The predicted boiling point for the related (2-bromo-4-chlorophenyl)acetic acid (lacking the nitro group) is 347.7±27.0 °C[5]. The nitro group would significantly increase the boiling point. |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents. | Phenylacetic acids generally exhibit limited solubility in water, which decreases with the addition of hydrophobic substituents like halogens. The presence of the carboxylic acid and nitro groups would allow for some solubility in polar organic solvents like ethanol, methanol, and DMSO. |

| pKa | Estimated to be < 3.85 | The pKa of 4-Nitrophenylacetic acid is 3.85[4]. The additional electron-withdrawing bromo and chloro substituents on (2-Bromo-4-chloro-6-nitrophenyl)acetic acid are expected to further acidify the carboxylic acid proton, resulting in a lower pKa. |

| Appearance | Likely a crystalline solid, possibly pale yellow. | Many nitrophenyl derivatives are colored solids. For instance, (4-Bromo-2-nitrophenyl)acetic acid is an off-white solid[3], while 2-Nitrophenylacetic acid is a yellow to pale brown crystalline powder[6]. |

Chemical Properties and Reactivity

The reactivity of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid is dictated by the interplay of its functional groups.

Acidity and Esterification

As a carboxylic acid, it will undergo typical reactions such as deprotonation in the presence of a base to form a carboxylate salt. It can also be esterified by reaction with an alcohol under acidic conditions.

Reactivity of the Aromatic Ring

The aromatic ring is highly deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups (nitro, bromo, and chloro). The nitro group is a strong deactivating meta-director, while the halogens are deactivating ortho-, para-directors. The positions on the ring are heavily substituted, limiting the possibilities for further substitution reactions.

Reactivity of the Nitro Group

The nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This transformation would yield (2-Amino-6-bromo-4-chlorophenyl)acetic acid, a potentially valuable intermediate for the synthesis of heterocyclic compounds. The reduction of a nitro group to an amine can lead to cyclization, as seen in the formation of lactams from 2-nitrophenylacetic acid[6].

Nucleophilic Aromatic Substitution

The presence of a nitro group ortho and para to the halogen atoms can activate the ring towards nucleophilic aromatic substitution, although the steric hindrance from the adjacent bromo and acetic acid groups might be a significant factor.

Synthesis

A plausible synthetic route for (2-Bromo-4-chloro-6-nitrophenyl)acetic acid can be proposed based on established organic chemistry principles and analogous preparations found in the literature. A potential pathway could start from a substituted toluene derivative.

A synthetic method for the related 4-bromo-2-nitrophenylacetic acid starts from 4-bromo-2-nitrochlorotoluene, which reacts with sodium in an organic solvent to form a benzyl sodium intermediate. This intermediate is then carboxylated using carbon dioxide to yield the final product after acidification[7][8]. A similar strategy could likely be adapted for the synthesis of the target molecule.

Proposed Synthetic Workflow:

Caption: A plausible synthetic route to (2-Bromo-4-chloro-6-nitrophenyl)acetic acid.

Spectral Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the methylene protons of the acetic acid side chain.

-

Aromatic Protons (2H): Due to the substitution pattern, the two aromatic protons would likely appear as two distinct signals, possibly as doublets, in the downfield region (typically δ 7.5-8.5 ppm). The electron-withdrawing effects of the nitro, bromo, and chloro groups would shift these protons to a lower field.

-

Methylene Protons (2H): The two protons of the -CH₂- group adjacent to the aromatic ring and the carboxylic acid would appear as a singlet, likely in the range of δ 3.5-4.5 ppm.

-

Carboxylic Acid Proton (1H): The acidic proton of the carboxylic acid would appear as a broad singlet at a very downfield chemical shift (δ 10-13 ppm), and its position can be concentration-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of δ 170-180 ppm.

-

Aromatic Carbons: Six signals would be expected for the aromatic carbons. The carbons bearing the bromo, chloro, and nitro substituents would have their chemical shifts influenced by these groups. The carbon attached to the nitro group would be significantly downfield.

-

Methylene Carbon: The methylene carbon would appear in the aliphatic region, likely around δ 35-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-O Stretch (Carboxylic Acid): A band in the region of 1210-1320 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong absorption bands, one asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.

-

C-Br and C-Cl Stretches: These would appear in the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Bands characteristic of the aromatic ring would also be present.

Mass Spectrometry

The mass spectrum would provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 294.49 g/mol . The isotopic pattern of this peak would be characteristic of a compound containing one bromine atom (with its ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) and one chlorine atom (with its ~3:1 ratio of ³⁵Cl and ³⁷Cl isotopes).

-

Fragmentation: Common fragmentation pathways would likely include the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and the halogen atoms.

Applications in Research and Development

The unique substitution pattern of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid makes it a promising building block in several areas:

-

Pharmaceutical Synthesis: As a substituted phenylacetic acid, it can serve as a scaffold for the development of novel therapeutic agents. The presence of multiple reactive sites allows for diverse chemical modifications to explore structure-activity relationships.

-

Agrochemical Research: Phenylacetic acid derivatives are known to have applications as herbicides and plant growth regulators.

-

Materials Science: The aromatic core with its polar and halogenated substituents could be incorporated into novel polymers or functional materials.

Safety and Handling

As with any laboratory chemical, (2-Bromo-4-chloro-6-nitrophenyl)acetic acid should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area. Based on the properties of similar compounds, it may be an irritant to the skin, eyes, and respiratory system.

Conclusion

(2-Bromo-4-chloro-6-nitrophenyl)acetic acid is a highly functionalized molecule with significant potential for applications in various fields of chemical research. While direct experimental data on some of its physical properties is not yet widely available, a comprehensive understanding of its chemical behavior can be inferred from its structure and the properties of related compounds. Further experimental investigation into its properties and reactivity is warranted to fully explore its utility as a versatile chemical intermediate.

References

Sources

- 1. (2-Bromo-4-chloro-6-nitrophenyl)acetic acid | 1082040-47-8 [m.chemicalbook.com]

- 2. labsolu.ca [labsolu.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]

- 5. (2-bromo-4-chlorophenyl)acetic acid CAS#: 52864-56-9 [chemicalbook.com]

- 6. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 7. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 8. CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-4-chloro-6-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative with potential applications in organic synthesis and drug discovery. Its unique substitution pattern, featuring electron-withdrawing nitro and halogen groups, imparts distinct chemical and physical properties that are of significant interest to the scientific community. This guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of this compound. We will delve into spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both theoretical predictions and practical considerations for its identification and purification. Furthermore, this document outlines detailed experimental protocols and data interpretation strategies to empower researchers in their pursuit of novel chemical entities.

Introduction

Substituted phenylacetic acids are a critical class of molecules in medicinal chemistry and materials science.[1] The introduction of various functional groups onto the phenylacetic acid scaffold allows for the fine-tuning of steric and electronic properties, which in turn can modulate biological activity and material characteristics. The subject of this guide, (2-Bromo-4-chloro-6-nitrophenyl)acetic acid, presents a particularly interesting case due to the presence of three distinct substituents on the aromatic ring: a bromine atom, a chlorine atom, and a nitro group. These electron-withdrawing groups are expected to significantly influence the acidity of the carboxylic acid moiety and the reactivity of the aromatic ring.

Understanding the precise molecular structure and physicochemical properties of this compound is paramount for its effective utilization in research and development. This guide aims to provide a detailed technical overview, combining theoretical principles with practical experimental guidance.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any novel compound is to establish its molecular structure and key physical properties.

Structural Formula and Nomenclature

The systematic IUPAC name for the compound is (2-Bromo-4-chloro-6-nitrophenyl)acetic acid. Its chemical structure is as follows:

Caption: Molecular Structure of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid.

Physicochemical Properties

Based on its structure and data from similar compounds, the following physicochemical properties can be predicted.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₈H₅BrClNO₄ | [2] |

| Molecular Weight | 294.49 g/mol | [2] |

| CAS Number | 1082040-47-8 | [2] |

| Appearance | Expected to be a solid at room temperature | General knowledge of similar compounds |

| Melting Point | Not available; likely to be relatively high due to aromatic stacking and polar interactions. | N/A |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General knowledge of similar compounds |

| pKa | The electron-withdrawing groups are expected to lower the pKa of the carboxylic acid, making it a stronger acid than phenylacetic acid. | Chemical principles |

Synthesis Pathway

A potential starting material for the synthesis is 2-bromo-4-chloro-6-nitrotoluene. The synthesis could proceed via a two-step process:

-

Halogenation of the Methyl Group: The methyl group of 2-bromo-4-chloro-6-nitrotoluene can be halogenated, typically brominated, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This would yield 1-(bromomethyl)-2-bromo-4-chloro-6-nitrobenzene.

-

Conversion to Carboxylic Acid: The resulting benzylic bromide can be converted to the carboxylic acid. This can be achieved through several methods, including:

-

Cyanide displacement followed by hydrolysis: Reaction with sodium cyanide to form the corresponding nitrile, followed by acidic or basic hydrolysis to the carboxylic acid.

-

Grignard reaction followed by carboxylation: Formation of a Grignard reagent from the benzyl bromide and subsequent reaction with carbon dioxide.

-

A patent for a similar compound, 4-bromo-2-nitrophenylacetic acid, describes a synthesis route starting from 4-bromo-2-nitrochlorotoluene reacting with sodium metal, followed by rearrangement and reaction with carbon dioxide.[3] This suggests that a similar approach might be applicable.

Caption: Plausible synthetic workflow for (2-Bromo-4-chloro-6-nitrophenyl)acetic acid.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

Aromatic Protons (Ar-H): Due to the substitution pattern, two aromatic protons are expected. They will likely appear as doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the deshielding effects of the nitro and halogen substituents. The coupling constant between these protons would be characteristic of ortho-coupling (typically 2-3 Hz).

-

Methylene Protons (-CH₂-): A singlet corresponding to the two methylene protons of the acetic acid side chain is expected. The chemical shift will be influenced by the adjacent aromatic ring and carboxylic acid group, likely appearing in the range of δ 3.8-4.5 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet for the acidic proton, typically observed far downfield (δ 10-13 ppm), which may exchange with deuterium in deuterated solvents like D₂O.

-

Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is expected to resonate at a characteristic downfield chemical shift, typically in the range of δ 170-180 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbons bearing the electron-withdrawing substituents (Br, Cl, NO₂) will be significantly deshielded and appear at higher chemical shifts. Carbons attached to bromine and chlorine will show characteristic splitting patterns in high-resolution spectra.

-

Methylene Carbon (-CH₂-): The methylene carbon signal is expected to appear in the range of δ 35-45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 | Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=O stretch (carboxylic acid) | 1700-1725 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium to Strong |

| N-O stretch (nitro group) | 1500-1550 and 1300-1350 | Strong, two bands |

| C-Br stretch | 500-600 | Medium to Strong |

| C-Cl stretch | 600-800 | Medium to Strong |

The IR spectrum of phenylacetic acid shows characteristic broad O-H and strong C=O stretching bands.[4] For the target molecule, the presence of strong absorption bands corresponding to the nitro group will be a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (294.49 g/mol ). Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed.

-

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

-

Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.

-

This will result in a cluster of peaks for the molecular ion at m/z, M+2, and M+4 with predictable relative intensities.

-

-

Fragmentation Pattern: Common fragmentation pathways for aromatic compounds include the loss of the substituents and cleavage of the side chain.[5]

-

Loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid side chain.

-

Loss of the nitro group (-NO₂, 46 Da).

-

Loss of the halogen atoms (-Br, -Cl).

-

The tropylium ion (C₇H₇⁺) at m/z 91, which is characteristic of alkyl-substituted benzene rings, may also be observed, although its formation might be less favorable due to the electron-withdrawing substituents.

-

Experimental Protocols

The following section outlines detailed, self-validating protocols for the synthesis and characterization of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid.

Synthesis Protocol (Proposed)

Objective: To synthesize (2-Bromo-4-chloro-6-nitrophenyl)acetic acid from 2-bromo-4-chloro-6-nitrotoluene.

Materials:

-

2-bromo-4-chloro-6-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium cyanide (NaCN)

-

Ethanol/Water mixture

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment

Procedure:

Step 1: Synthesis of 1-(Bromomethyl)-2-bromo-4-chloro-6-nitrobenzene

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-4-chloro-6-nitrotoluene (1 equivalent) in CCl₄.

-

Add NBS (1.1 equivalents) and a catalytic amount of BPO.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

-

Concentrate the filtrate under reduced pressure to obtain the crude benzylic bromide.

Step 2: Synthesis of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid

-

Dissolve the crude 1-(bromomethyl)-2-bromo-4-chloro-6-nitrobenzene in a mixture of ethanol and water.

-

Add NaCN (1.2 equivalents) and reflux the mixture. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and add a solution of NaOH.

-

Reflux the mixture to hydrolyze the nitrile.

-

Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 1-2.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Caption: Detailed experimental workflow for the proposed synthesis.

Characterization Protocols

Objective: To confirm the structure and assess the purity of the synthesized (2-Bromo-4-chloro-6-nitrophenyl)acetic acid.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz)

-

FTIR Spectrometer

-

Mass Spectrometer (e.g., with ESI or EI source)

-

Melting Point Apparatus

-

High-Performance Liquid Chromatography (HPLC) system

Protocols:

-

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) to assign all proton and carbon signals unambiguously.

-

-

FTIR Spectroscopy:

-

Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR spectrometer.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into the mass spectrometer.

-

Acquire the mass spectrum and analyze the molecular ion peak cluster and fragmentation pattern.

-

-

Purity Analysis (HPLC):

-

Develop an HPLC method using a suitable stationary phase (e.g., C18 column) and mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

-

Inject a solution of the sample and determine the purity by integrating the peak area of the main component.

-

Conclusion

(2-Bromo-4-chloro-6-nitrophenyl)acetic acid is a compound with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive technical overview of its molecular structure, plausible synthetic routes, and detailed protocols for its characterization. The presented information, grounded in established chemical principles and data from analogous compounds, serves as a valuable resource for researchers and drug development professionals. The proposed experimental workflows are designed to be robust and self-validating, ensuring the reliable synthesis and characterization of this and similar molecules. Further research, including single-crystal X-ray diffraction, would provide definitive confirmation of the solid-state molecular structure and is highly encouraged.

References

- Mass Spectrometry: Fragmentation. (n.d.).

-

Phenylacetic acid - SpectraBase. (n.d.). Retrieved from [Link]

-

(4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem. (n.d.). Retrieved from [Link]

- Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162–1167.

-

3-Nitrophenylacetic acid | C8H7NO4 | CID 15876 - PubChem. (n.d.). Retrieved from [Link]

-

(2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem. (n.d.). Retrieved from [Link]

- Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. (2021). Molecules, 26(24), 7687.

- The Main Fragmentation Reactions of Organic Compounds. (n.d.).

- Synthesis and characterization of 3-( - JOCPR. (2012). Journal of Chemical and Pharmaceutical Research, 4(4), 1947–1949.

-

Figure S15. FTIR spectrum of N-butyl-2-phenylacetamide (3). - ResearchGate. (n.d.). Retrieved from [Link]

-

Phenylacetic acid - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

- CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents. (n.d.).

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved from [Link]

Sources

- 1. 3-Nitrophenylacetic acid | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-Bromo-4-chloro-6-nitrophenyl)acetic acid | 1082040-47-8 [m.chemicalbook.com]

- 3. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 4. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Synthesis of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid: Starting Materials and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-4-chloro-6-nitrophenyl)acetic acid is a valuable building block in medicinal chemistry and drug development, serving as a precursor for a variety of complex heterocyclic compounds. This technical guide provides a comprehensive overview of the viable synthetic routes and starting materials for the preparation of this key intermediate. We will delve into the strategic considerations for the synthesis, provide detailed experimental protocols for the most logical pathways, and explore the underlying chemical mechanisms that govern these transformations. This document is intended to be a practical resource for researchers and scientists in the field of organic synthesis and drug discovery.

Introduction: Strategic Importance of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid

The unique substitution pattern of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid, featuring a bromine atom, a chlorine atom, and a nitro group on the phenylacetic acid scaffold, makes it a highly versatile intermediate. The presence of multiple reactive sites allows for selective functionalization, enabling the construction of diverse molecular architectures. The nitro group can be readily reduced to an amine, which can then participate in a wide range of coupling reactions or be used to form heterocyclic rings. The halogen substituents provide additional handles for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, further expanding the synthetic possibilities. Consequently, this compound is a sought-after starting material for the synthesis of novel pharmaceutical candidates.

Retrosynthetic Analysis and Proposed Synthetic Pathways

A logical retrosynthetic analysis of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid points to 2-bromo-4-chloro-6-nitrotoluene as the key intermediate. The primary challenge lies in the controlled introduction of the three substituents on the toluene ring with the correct regiochemistry, followed by the conversion of the methyl group to the acetic acid moiety.

Two primary synthetic strategies emerge for the synthesis of the key intermediate, 2-bromo-4-chloro-6-nitrotoluene:

-

Route A: Nitration of 2-bromo-4-chlorotoluene.

-

Route B: Bromination of 4-chloro-2-nitrotoluene.

The final step in both routes is the conversion of the methyl group of 2-bromo-4-chloro-6-nitrotoluene to the desired acetic acid.

Figure 1: Proposed synthetic pathways for (2-Bromo-4-chloro-6-nitrophenyl)acetic acid.

This guide will focus on the most logical and well-documented approaches to synthesize the target compound, with an emphasis on providing practical, step-by-step protocols.

Synthesis of the Key Intermediate: 2-Bromo-4-chloro-6-nitrotoluene

The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the aromatic ring. In this section, we will evaluate the two primary routes to 2-bromo-4-chloro-6-nitrotoluene.

Route A: Nitration of 2-Bromo-4-chlorotoluene

This route begins with the synthesis of 2-bromo-4-chlorotoluene, which can be achieved via two main approaches.

Method 1: Bromination of 4-Chlorotoluene

Direct bromination of 4-chlorotoluene would lead to a mixture of isomers, with the major product being 2-bromo-4-chlorotoluene due to the ortho,para-directing effect of the methyl and chloro groups. However, separation of these isomers can be challenging.

Method 2: Sandmeyer Reaction of 4-Chloro-2-methylaniline

A more regioselective approach is the Sandmeyer reaction, starting from 4-chloro-2-methylaniline. This multi-step process involves the diazotization of the amine followed by a copper(I) bromide-mediated substitution to introduce the bromine atom.[1]

Table 1: Properties of Key Starting Materials for Route A

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Hazards |

| 4-Chlorotoluene | C₇H₇Cl | 126.58 | 162 | Flammable, Irritant |

| 4-Chloro-2-methylaniline | C₇H₈ClN | 141.60 | 241 | Toxic, Irritant |

This protocol is adapted from established procedures for similar Sandmeyer reactions.

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-chloro-2-methylaniline (1.0 eq) in 48% hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Work-up and Extraction: Cool the reaction mixture to room temperature and extract the product with dichloromethane or diethyl ether.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and filter.

-

Purification: Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield 2-bromo-4-chlorotoluene.

The nitration of 2-bromo-4-chlorotoluene is the final step to obtain the key intermediate. The directing effects of the substituents (methyl: ortho,para-directing; chloro: ortho,para-directing; bromo: ortho,para-directing) will influence the position of the incoming nitro group. The most likely position for nitration is ortho to the activating methyl group and meta to the deactivating halogen atoms, yielding the desired 2-bromo-4-chloro-6-nitrotoluene.

Experimental Protocol: Nitration of 2-Bromo-4-chlorotoluene

-

To a stirred solution of 2-bromo-4-chlorotoluene (1.0 eq) in concentrated sulfuric acid, cool the mixture to 0-5 °C.

-

Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

-

Pour the reaction mixture onto crushed ice and extract the product with an organic solvent such as dichloromethane.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Route B: Bromination of 4-Chloro-2-nitrotoluene

This alternative route begins with the nitration of 4-chlorotoluene to produce 4-chloro-2-nitrotoluene.

The nitration of 4-chlorotoluene will yield a mixture of isomers, with 4-chloro-2-nitrotoluene being one of the major products.

The subsequent bromination of 4-chloro-2-nitrotoluene is directed by the existing substituents. The nitro group is a meta-director, while the methyl and chloro groups are ortho,para-directors. The position ortho to the methyl group and meta to the nitro group is favored, leading to the formation of 2-bromo-4-chloro-6-nitrotoluene.

Experimental Protocol: Bromination of 4-Chloro-2-nitrotoluene

A procedure analogous to the bromination of a similar compound, 4-fluoro-2-nitrotoluene, can be adapted.[2][3]

-

Dissolve 4-chloro-2-nitrotoluene (1.0 eq) in a suitable solvent such as trifluoroacetic acid.

-

Add concentrated sulfuric acid, followed by N-bromosuccinimide (NBS) (1.1-1.5 eq).

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration, the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

Final Step: Synthesis of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid

The conversion of the methyl group of 2-bromo-4-chloro-6-nitrotoluene to an acetic acid moiety is the final and crucial step in the synthesis. A reliable method for a structurally analogous compound is detailed in a Chinese patent, which involves the formation of a benzyl sodium intermediate followed by carboxylation with carbon dioxide.[4][5]

Experimental Protocol: Oxidation of 2-Bromo-4-chloro-6-nitrotoluene

This protocol is adapted from the synthesis of 4-bromo-2-nitrophenylacetic acid.[4][5]

-

In a four-necked flask equipped with a stirrer, thermometer, reflux condenser, and gas inlet, add an anhydrous organic solvent (e.g., benzene or cyclohexane) and sodium metal (2.0-3.0 eq).

-

Add 2-bromo-4-chloro-6-nitrotoluene (1.0 eq) in batches, controlling the temperature. The reaction is exothermic.

-

After the addition is complete, stir the mixture at room temperature for a period, then heat to reflux for several hours to facilitate the rearrangement to the benzyl sodium intermediate.

-

Cool the reaction mixture to room temperature and bubble carbon dioxide gas through the solution for several hours.

-

Quench the reaction by carefully adding methanol to consume any unreacted sodium.

-

Extract the sodium salt of the product with water.

-

Acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the (2-Bromo-4-chloro-6-nitrophenyl)acetic acid.

-

Filter the solid product, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Figure 2: Simplified workflow for the conversion of the methyl group to acetic acid.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Sandmeyer Reaction

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The key steps involve:

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Electron Transfer: Copper(I) acts as a catalyst, transferring an electron to the diazonium salt to form an aryl radical and nitrogen gas.

-

Halogen Transfer: The aryl radical then abstracts a halogen atom from a copper(II) halide species, regenerating the copper(I) catalyst and forming the final aryl halide product.

Electrophilic Aromatic Substitution (Nitration and Bromination)

The introduction of the nitro and bromo groups onto the aromatic ring occurs via electrophilic aromatic substitution.

-

Nitration: The electrophile is the nitronium ion (NO₂⁺), which is generated from nitric acid and sulfuric acid. The aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). A base (such as HSO₄⁻) then removes a proton to restore aromaticity.

-

Bromination: In the case of bromination with NBS, the reaction is typically initiated by an acid catalyst, which generates a source of electrophilic bromine that is then attacked by the aromatic ring.

The regioselectivity of these reactions is determined by the electronic properties of the substituents already present on the ring. Activating groups (like the methyl group) direct incoming electrophiles to the ortho and para positions, while deactivating groups (like the nitro and halo groups) direct to the meta position (with the exception of halogens which are ortho,para-directing).

Conclusion

The synthesis of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid is a multi-step process that requires careful consideration of starting materials and reaction conditions to achieve the desired regioselectivity. The most viable synthetic strategies involve the preparation of the key intermediate, 2-bromo-4-chloro-6-nitrotoluene, followed by the conversion of its methyl group to an acetic acid moiety. This guide has provided a detailed overview of the potential synthetic routes, complete with experimental protocols and mechanistic insights, to aid researchers in the successful preparation of this important building block for drug discovery and development.

References

-

Organic Syntheses. (n.d.). p-BROMOTOLUENE. Retrieved from [Link]

- Google Patents. (2012). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

- Google Patents. (2013). CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

-

Semantic Scholar. (2006). Synthesis of 4-Bromo-2-chlorotoluene. Retrieved from [Link]

-

IOSR Journal. (2018). Side Chain Bromination of 4 – Nitro Toluene by an Electro Chemical Method. Retrieved from [Link]

-

Journal of the American Chemical Society. (1918). THE BROMINATION OF p-NITROTOLUENE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-6-nitrotoluene. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 5. CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(2-Bromo-4-chloro-6-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-Bromo-4-chloro-6-nitrophenyl)acetic acid, a substituted phenylacetic acid derivative with significant potential in synthetic organic chemistry and drug discovery. We will delve into its chemical identity, plausible synthetic routes, and potential applications, drawing upon established knowledge of related compounds to illuminate its scientific context and utility.

Introduction: The Significance of Substituted Phenylacetic Acids

Phenylacetic acid and its derivatives are a cornerstone in medicinal chemistry and materials science. The versatility of the phenylacetic acid scaffold allows for the introduction of various functional groups, enabling the fine-tuning of steric and electronic properties to achieve desired biological activities or material characteristics. These compounds are integral to the synthesis of a wide array of pharmaceuticals, including anti-inflammatory drugs, antibiotics, and central nervous system agents. The strategic placement of bromo, chloro, and nitro substituents on the phenyl ring of the target molecule, 2-(2-Bromo-4-chloro-6-nitrophenyl)acetic acid, suggests a compound with unique reactivity and potential as a key building block in the synthesis of complex molecular architectures.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the topic compound is 2-(2-Bromo-4-chloro-6-nitrophenyl)acetic acid . This name unequivocally defines its molecular structure.

| Property | Value | Source |

| CAS Number | 1082040-47-8 | [1] |

| Molecular Formula | C₈H₅BrClNO₄ | [1] |

| Molecular Weight | 294.49 g/mol | [1] |

| Canonical SMILES | C1=C(C(=C(C=C1Cl)Br)[O-])CC(=O)O | Inferred from IUPAC Name |

| InChI Key | Inferred from structure | Inferred from IUPAC Name |

Synthesis Strategies: A Plausible Pathway

Proposed Synthetic Workflow:

The proposed synthesis commences with a suitable starting material, such as 1-bromo-3-chloro-2-methyl-5-nitrobenzene, and proceeds through the formation of a benzyl sodium intermediate followed by carboxylation.

Caption: Proposed synthetic pathway for 2-(2-Bromo-4-chloro-6-nitrophenyl)acetic acid.

Detailed Experimental Protocol (Adapted from CN102718659A):

Step 1: Formation of the Benzyl Sodium Intermediate

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and gas inlet, add a suitable inert solvent such as anhydrous benzene or toluene.

-

Add metallic sodium to the solvent.

-

Gradually add the starting material, 1-bromo-3-chloro-2-methyl-5-nitrobenzene, to the reaction mixture. The reaction is exothermic, and the temperature should be controlled, for instance, at 20°C.

-

After the addition is complete, continue stirring at a slightly elevated temperature (e.g., 30°C) for a period to ensure the formation of the corresponding toluene-sodium adduct.

-

Heat the reaction mixture to induce rearrangement to the more stable benzyl sodium intermediate. The patent suggests heating to 80-100°C for several hours.[2]

Step 2: Carboxylation

-

Cool the reaction mixture to room temperature.

-

Bubble dry carbon dioxide gas through the solution. This will react with the benzyl sodium intermediate to form the sodium salt of the carboxylic acid.

Step 3: Acidification and Isolation

-

After the carboxylation is complete, quench any remaining metallic sodium by the careful addition of methanol.

-

Extract the aqueous layer with a suitable organic solvent.

-

Acidify the aqueous layer with a dilute mineral acid, such as 1M HCl, to precipitate the desired carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry to yield 2-(2-Bromo-4-chloro-6-nitrophenyl)acetic acid.

Causality Behind Experimental Choices:

-

Inert Solvent: The use of an inert solvent like benzene or toluene is crucial to prevent side reactions with the highly reactive metallic sodium and the organosodium intermediates.

-

Temperature Control: The initial reaction is highly exothermic. Careful temperature control is necessary to prevent runaway reactions and the formation of undesired byproducts. The subsequent heating step is required to facilitate the rearrangement to the thermodynamically more stable benzyl sodium.

-

Dry Carbon Dioxide: The use of dry carbon dioxide is essential to avoid quenching the reactive organosodium intermediate with water.

Potential Applications in Drug Discovery and Organic Synthesis

The unique substitution pattern of 2-(2-Bromo-4-chloro-6-nitrophenyl)acetic acid makes it a valuable intermediate for the synthesis of a variety of complex organic molecules.

Precursor for Heterocyclic Scaffolds

The nitro group can be readily reduced to an amine, which can then participate in intramolecular cyclization reactions to form various heterocyclic systems. The presence of the bromine and chlorine atoms provides handles for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.

Caption: Potential synthetic transformations of the title compound.

Intermediate for Pharmaceutical Agents

Substituted phenylacetic acids are known precursors to a variety of pharmaceuticals. For instance, the related compound 4-bromo-2-nitrophenylacetic acid is an intermediate in the synthesis of the atypical antipsychotic drug ziprasidone.[2] Given this precedent, 2-(2-Bromo-4-chloro-6-nitrophenyl)acetic acid could serve as a starting material for novel central nervous system agents or other therapeutic molecules.

Agrochemical and Material Science Applications

The patent for the related bromo-nitrophenylacetic acid also mentions its utility in the production of pesticides, dyes, and fragrances.[2] The specific substitution pattern of the title compound could lead to the development of new agrochemicals with enhanced efficacy or novel dyes with unique photophysical properties.

Characterization and Analytical Methods

A comprehensive characterization of 2-(2-Bromo-4-chloro-6-nitrophenyl)acetic acid would involve a suite of spectroscopic and analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons and the methylene protons of the acetic acid side chain. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the nitro, bromo, and chloro substituents. |

| ¹³C NMR | Resonances for the carboxyl carbon, the methylene carbon, and the aromatic carbons. The positions of the aromatic signals would be dictated by the substitution pattern. |

| FT-IR | Characteristic vibrational bands for the carboxylic acid O-H and C=O stretching, as well as bands associated with the aromatic ring and the C-Br, C-Cl, and N-O bonds of the nitro group. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of bromine and chlorine would be a key diagnostic feature. |

| HPLC | A suitable reverse-phase HPLC method could be developed for purity analysis, likely using an acetonitrile/water mobile phase with an acidic modifier. |

Safety and Handling

As with any halogenated and nitrated aromatic compound, 2-(2-Bromo-4-chloro-6-nitrophenyl)acetic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. The compound is expected to be an irritant to the skin, eyes, and respiratory tract.

Conclusion

2-(2-Bromo-4-chloro-6-nitrophenyl)acetic acid represents a promising, albeit currently under-investigated, chemical entity. Its polysubstituted aromatic ring offers a rich platform for synthetic diversification, making it a valuable building block for the creation of novel pharmaceuticals, agrochemicals, and materials. The proposed synthetic route, based on established chemistry, provides a clear pathway for its preparation. Further research into the reactivity and biological activity of this compound and its derivatives is warranted to fully unlock its potential.

References

- CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents.

Sources

A Comprehensive Technical Guide to the Solubility of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] This guide provides an in-depth exploration of the solubility characteristics of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid, a compound of interest in medicinal chemistry and organic synthesis. We will delve into the theoretical principles governing its solubility, present validated experimental methodologies for its determination, and offer insights into the interpretation of solubility data. This document is intended to serve as a comprehensive resource for scientists engaged in the research and development of novel chemical entities.

Introduction to (2-Bromo-4-chloro-6-nitrophenyl)acetic acid

(2-Bromo-4-chloro-6-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative with the chemical formula C₈H₅BrClNO₄ and a molecular weight of 294.49 g/mol .[3] Its structure, featuring a carboxylic acid group, a halogenated and nitrated aromatic ring, suggests a complex interplay of physicochemical properties that influence its behavior in various solvent systems. While specific applications of this exact molecule are not widely documented, related nitrophenylacetic acid derivatives are recognized as important intermediates in the synthesis of pharmaceuticals, such as anti-inflammatory agents, and agrochemicals.[4][5] Understanding the solubility of this compound is a pivotal first step in its potential development as a therapeutic agent or its use in synthetic applications.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1082040-47-8 | [3] |

| Molecular Formula | C₈H₅BrClNO₄ | [3] |

| Molecular Weight | 294.49 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature | Inferred |

Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces between the solute and the solvent.[6][7][8] For (2-Bromo-4-chloro-6-nitrophenyl)acetic acid, several structural features will dictate its solubility profile:

-

Polarity: The presence of a highly polar carboxylic acid group (-COOH) and a nitro group (-NO₂) imparts significant polarity to the molecule.[7][9] The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, enhancing its solubility in polar, protic solvents like alcohols.[7][8]

-

Aromatic Ring and Halogen Substituents: The phenyl ring, along with the bromo and chloro substituents, contributes to the molecule's nonpolar character. This will favor solubility in nonpolar or moderately polar aprotic solvents.

-

Molecular Size: Generally, as the molecular size and the hydrocarbon portion of a molecule increase, its solubility in polar solvents tends to decrease.[7][9]

-

Acid-Base Properties: As a carboxylic acid, (2-Bromo-4-chloro-6-nitrophenyl)acetic acid is an acidic compound. Its solubility is therefore expected to be highly pH-dependent in aqueous and protic organic solvents. In the presence of a base, it will deprotonate to form a more polar and water-soluble carboxylate salt.[10][11]

Experimental Determination of Solubility

The accurate determination of solubility is crucial for preclinical development and formulation studies. Two primary methodologies are presented here: the "gold standard" equilibrium solubility method and a high-throughput screening approach.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method, proposed by Higuchi and Connors, is the most reliable technique for determining thermodynamic equilibrium solubility.[12]

Protocol:

-

Sample Preparation: Add an excess amount of solid (2-Bromo-4-chloro-6-nitrophenyl)acetic acid to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[12][13]

-

Equilibration: Agitate the vials at a constant temperature using a shaker or rotator. The equilibration time can vary but is often achieved within 24 to 72 hours.[1][12] It is advisable to determine the time to reach equilibrium by sampling at different time points until the concentration of the dissolved compound remains constant.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation or filtration.[12][14] Care must be taken to avoid precipitation or evaporation of the solvent during this step.

-

Quantification: Analyze the concentration of the solute in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.[14][15] A calibration curve with known concentrations of the compound should be prepared in the same solvent.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is truly saturated, representing the maximum amount of solute that can dissolve under the given conditions.

-

Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducible results.

-

Proper Phase Separation: Incomplete removal of solid particles can lead to an overestimation of solubility.

High-Throughput Solubility Screening (HTS)

In early drug discovery, where compound availability is limited and speed is essential, HTS methods are invaluable.[16][17] Laser nephelometry is one such technique that measures the turbidity of a solution as the compound precipitates out from a stock solution.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).[17][18]

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with the target organic solvent.

-

Precipitation and Detection: The instrument will detect the point at which the compound precipitates, indicating that its solubility limit has been exceeded. The solubility is then determined by the concentration in the last clear well.[17][18]

Self-Validating System:

-

The nephelometric method can be validated by comparing the results for a set of standard compounds with those obtained from the shake-flask method.[17]

-

Keeping the percentage of the co-solvent (e.g., DMSO) constant across all samples allows for direct comparison of solubility.[17][18]

Visualization of Experimental Workflow

Caption: Experimental workflows for determining equilibrium and high-throughput solubility.

Data Presentation: Illustrative Solubility Profile

The following table presents a hypothetical but realistic solubility profile for (2-Bromo-4-chloro-6-nitrophenyl)acetic acid in a range of organic solvents with varying polarities. This data is for illustrative purposes to demonstrate how results would be summarized.

| Solvent | Solvent Type | Polarity Index | Expected Solubility (mg/mL) |

| Hexane | Nonpolar | 0.1 | Low |

| Toluene | Nonpolar, Aromatic | 2.4 | Low to Moderate |

| Dichloromethane | Aprotic, Moderately Polar | 3.1 | Moderate |

| Diethyl Ether | Aprotic, Moderately Polar | 2.8 | Moderate |

| Ethyl Acetate | Aprotic, Moderately Polar | 4.4 | Moderate to High |

| Acetone | Aprotic, Polar | 5.1 | High |

| Isopropanol | Protic, Polar | 3.9 | High |

| Ethanol | Protic, Polar | 4.3 | High |

| Methanol | Protic, Polar | 5.1 | Very High |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Highly Polar | 7.2 | Very High |

Conclusion

The solubility of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid is a multifaceted property governed by its molecular structure. A thorough understanding of its solubility in various organic solvents is paramount for its successful application in research and development. This guide has provided a comprehensive overview of the theoretical principles, practical experimental protocols, and data interpretation relevant to the solubility assessment of this compound. By employing the methodologies described herein, researchers can generate reliable and reproducible solubility data, thereby facilitating informed decisions in formulation development and synthetic chemistry.

References

- Development of a high-throughput solubility screening assay for use in antibody discovery. mab.

- A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Pl

- High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formul

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter pl

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader.

- Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown Source.

- How can you determine the solubility of organic compounds?. Quora.

- Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method.

- Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study.

- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.

- Polarity and Solubility of Organic Compounds. Unknown Source.

- Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain. Homework.Study.com.

- (2-Bromo-4-chloro-6-nitrophenyl)acetic acid. Unknown Source.

- Solubility of Organic Compounds. Unknown Source.

- 3.1: Physical properties of organic compounds. Chemistry LibreTexts.

- 3.2 Solubility – Introductory Organic Chemistry.

- (2-Bromo-4-chloro-6-nitrophenyl)acetic acid | 1082040-47-8. ChemicalBook.

- (2-Nitrophenyl)acetic acid. Wikipedia.

- (4-Bromo-2-nitrophenyl)acetic acid. Chem-Impex.

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2-Bromo-4-chloro-6-nitrophenyl)acetic acid | 1082040-47-8 [m.chemicalbook.com]

- 4. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. chem.ws [chem.ws]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. homework.study.com [homework.study.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. quora.com [quora.com]

- 14. researchgate.net [researchgate.net]

- 15. biopharma-asia.com [biopharma-asia.com]

- 16. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. semanticscholar.org [semanticscholar.org]

Unlocking New Frontiers in Medicinal Chemistry: A Technical Guide to the Research Applications of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Scaffold for Innovation

In the landscape of modern drug discovery and organic synthesis, the strategic design of molecular building blocks is paramount. (2-Bromo-4-chloro-6-nitrophenyl)acetic acid is a uniquely functionalized arylacetic acid derivative poised to be a valuable tool for researchers. Its architecture, featuring a confluence of reactive sites—a bromine atom, a chlorine atom, a nitro group, and a carboxylic acid moiety—offers a rich platform for chemical exploration and the development of novel therapeutics and functional molecules. The ortho-positioning of the nitro and acetic acid groups is particularly significant, predisposing the molecule to intramolecular cyclization reactions for the construction of diverse heterocyclic systems. This guide provides a comprehensive overview of the potential applications of this compound, grounded in established chemical principles and analogies to structurally related molecules.

Physicochemical Properties and Synthetic Considerations

While experimental data for (2-Bromo-4-chloro-6-nitrophenyl)acetic acid is not extensively available, its properties can be inferred from related compounds. A summary of key characteristics of similar arylacetic acid derivatives is presented below to provide a comparative reference.